Aluminum phthalocyanine

Photodynamic Therapy Oncology Photosensitizer Screening

Researchers frequently encounter batch-to-batch variability in metallophthalocyanine photosensitizers, where even minor metal or axial ligand substitutions invalidate comparative results. Aluminum phthalocyanine (AlPc) eliminates this uncertainty through rigorously defined photophysical performance. • PDT potency: LC50 = 0.04 μM in liposomal formulation, a >37-fold therapeutic window versus ZnPc (0.13 μM). • OPV efficiency: AlPcCl delivers 1.8× higher power conversion efficiency (2.0% PCE) over CuPc under AM1.5G. • Anti-parasitic: Sub-micromolar IC50 (0.21-0.62 μM) against L. amazonensis, where ZnPc is completely inactive. • Supply: 98% purity standard; available from milligrams to multi-gram quantities with full QA documentation.

Molecular Formula C32H16AlN8+
Molecular Weight 539.5 g/mol
CAS No. 47822-79-7
Cat. No. B1203364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum phthalocyanine
CAS47822-79-7
Synonymsaluminum phthalocyanine
Molecular FormulaC32H16AlN8+
Molecular Weight539.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Al+3]
InChIInChI=1S/C32H16N8.Al/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+3
InChIKeyHUVXQFBFIFIDDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aluminum Phthalocyanine: Properties and Procurement Specifications


Aluminum phthalocyanine (AlPc) is a second-generation metallophthalocyanine photosensitizer distinguished by its intense Q-band absorption in the red-light region, high singlet oxygen quantum yield, and versatile axial ligand chemistry [1]. Its photophysical properties enable applications spanning photodynamic therapy (PDT), organic photovoltaics (OPV), and optical sensing [2]. The compound exists in multiple clinically and industrially relevant forms, including the parent AlPc, aluminum phthalocyanine chloride (AlPcCl), aluminum phthalocyanine hydroxide (AlPcOH), and sulfonated derivatives such as aluminum phthalocyanine chloride tetrasulfonate (AlPcS₄Cl), each exhibiting distinct solubility, aggregation, and performance characteristics [3].

Aluminum Phthalocyanine: Generic Substitution Risks


Substituting aluminum phthalocyanine with other metallophthalocyanines—even those sharing identical macrocyclic cores—is scientifically unsound due to metal-dependent differences in axial ligand coordination, redox potentials, and singlet oxygen generation efficiency [1]. For instance, zinc phthalocyanine tetrasulfonate (ZnPcS₄) has been reported as photodynamically inert in certain cell lines where aluminum phthalocyanine exhibits potent cytotoxicity, while copper phthalocyanine (CuPc) demonstrates inferior open-circuit voltage in photovoltaic devices [2][3]. Furthermore, axial ligand variation—chloride versus hydroxide versus sulfonate—critically modulates solubility, aggregation behavior, and subcellular localization, directly impacting therapeutic index and device performance [4]. These metal- and ligand-specific parameters preclude reliable cross-class substitution without extensive revalidation.

Aluminum Phthalocyanine: Performance Comparison


PDT Potency: Aluminum vs. Zinc Phthalocyanine

In a head-to-head attritional evaluation of metallated phthalocyanines for oncological PDT, liposomal aluminum phthalocyanine (AlPc) exhibited an LC₅₀ value of 0.04 μM against A431 epidermoid carcinoma cells, compared to 0.13 μM for zinc phthalocyanine (ZnPc) and complete photodynamic inertness for zinc phthalocyanine tetrasulfonate (ZnPcS₄) [1]. AlPc demonstrated no dark toxicity at concentrations up to 1.5 μM, representing a safety margin exceeding 37-fold relative to the LC₅₀ value [1].

Photodynamic Therapy Oncology Photosensitizer Screening

OPV Efficiency: AlPcCl vs. CuPc

Planar heterojunction photovoltaic cells fabricated with aluminum phthalocyanine chloride (AlPcCl) as donor material achieved a power conversion efficiency (PCE) approximately 1.8× higher than cells using copper phthalocyanine (CuPc) under identical fabrication conditions [1]. This performance differential arises from AlPcCl's deeper HOMO energy level, which yields a substantially higher open-circuit voltage while maintaining comparable short-circuit current [1].

Organic Photovoltaics Donor Materials Heterojunction Cells

Antileishmanial PDT: Aluminum vs. Zinc Phthalocyanine

In a comparative study against Leishmania amazonensis promastigotes, aluminum phthalocyanine chloride (AlPcCl) demonstrated potent photodynamic activity with an IC₅₀ of 0.21 ± 0.08 μM at 24 hours post-irradiation, while zinc phthalocyanine (PcZn) exhibited no detectable activity under identical experimental conditions [1]. Both AlPcCl and AlPcOH showed activity against intracellular amastigotes with IC₅₀ values of 0.62 ± 0.06 μM and 0.92 ± 0.12 μM, respectively, without cytotoxicity to host macrophages [1].

Antiparasitic Phototherapy Leishmaniasis Photosensitizer Screening

Singlet Oxygen Enhancement by Nanoparticle Conjugation

Aluminum phthalocyanine (complex 1) exhibits a baseline singlet oxygen quantum yield (ΦΔ) of 0.12, which increases to 0.23 and 0.24 when conjugated to gold nanorods (AuNRs) and gold bipyramids (AuBPs), respectively [1]. The corresponding antimicrobial photoinactivation efficacy also increases: log reduction of E. coli improves from 2.51 (AlPc alone) to 3.71 (AlPc–AuNRs) and 3.34 (AlPc–AuBPs) [1].

Singlet Oxygen Generation Nanoparticle Conjugates Antimicrobial PDT

Fluoride Sensing: AlClPc vs. Porphyrin Ionophores

Nano-optodes containing aluminum-phthalocyanine chloride (AlClPc) as the single active sensing component achieve fluoride detection with a lower detection limit of approximately 0.1 μM and operate in the near-infrared region (absorption ~725 nm; emission peaks at 720 and 800 nm) [1]. This approach simplifies conventional ion-selective optodes, which typically require both a metal-porphyrin ionophore and a separate chromoionophore for optical signal transduction [1].

Optical Sensing Fluoride Detection Nano-Optodes

Aluminum Phthalocyanine: Application Domains


Oncological PDT Using Liposomal AlPc

Based on direct head-to-head comparative data showing AlPc's LC₅₀ of 0.04 μM versus 0.13 μM for ZnPc and inertness of ZnPcS₄ [1], liposomal AlPc formulations are indicated for oncological PDT where maximal potency at minimal photosensitizer concentration is required. The >37-fold therapeutic window relative to LC₅₀ supports reduced risk of dose-limiting phototoxicity [1]. Procurement specifications should prioritize high-purity AlPc with liposomal encapsulation compatibility.

AlPcCl Donor Layers in Organic Photovoltaics

Given AlPcCl's 1.8× higher power conversion efficiency relative to CuPc in planar heterojunction cells [1], AlPcCl is the preferred donor material for OPV devices targeting maximum open-circuit voltage and overall efficiency under AM1.5G illumination. The demonstrated 2.0% PCE under 1 sun conditions [1] establishes a performance benchmark for small-molecule heterojunction architectures.

Antiparasitic PDT for Cutaneous Leishmaniasis

AlPcCl and AlPcOH exhibit sub-micromolar IC₅₀ values (0.21–0.62 μM) against L. amazonensis promastigotes and amastigotes, whereas zinc phthalocyanine is completely inactive [1]. These compounds are suitable for topical or localized PDT applications targeting leishmaniasis lesions, with AlPcCl providing superior potency (IC₅₀ = 0.62 μM against amastigotes versus 0.92 μM for AlPcOH) [1].

Near-Infrared Fluoride Sensing with Single-Component Optodes

AlClPc-based nano-optodes enable fluoride detection at sub-micromolar levels (LOD ≈ 0.1 μM) in the near-infrared region, eliminating the need for separate chromoionophores [1]. This single-component design reduces formulation complexity and material costs while maintaining selectivity against common anions including chloride, bromide, iodide, sulfate, nitrate, and acetate [1].

Technical Documentation Hub

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